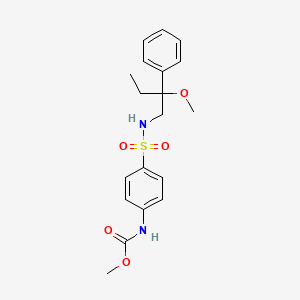

甲基(4-(N-(2-甲氧基-2-苯基丁基)磺酰胺基)苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

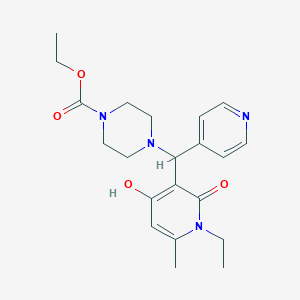

The compound "methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate" appears to be a complex molecule with potential relevance in medicinal chemistry and drug development. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be pertinent to understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful protection and deprotection of functional groups. For instance, the synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides is achieved by reacting N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines under catalyst-free conditions, yielding good to excellent yields . Similarly, the protection of sulfamate NH protons with 2,4-dimethoxybenzyl groups enables the stable synthesis of phenolic O-sulfamates, which are suitable for multi-step synthesis and can be deprotected with trifluoroacetic acid . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate phenyl and methoxy substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectroscopic methods and, in some cases, by single crystal X-ray diffraction . The bifunctional ligands discussed in the papers have shown the ability to coordinate with metal ions such as uranium(VI) and cerium(III), which suggests that the target compound may also exhibit interesting coordination properties due to its functional groups .

Chemical Reactions Analysis

The papers describe various chemical reactions, including three-component condensation reactions to form functionally substituted hetarylcarbamates . These reactions involve the condensation of carbamate precursors with other reagents like ninhydrin and L-proline or isatin and benzylamine, leading to the formation of complex heterocyclic structures . Such reactions could be relevant when considering the chemical reactivity of the target compound.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of the target compound, they do offer insights into the stability and reactivity of similar molecules. For example, N-protected sulfamates are stable to various conditions, including oxidizing and reducing agents, bases, and nucleophiles . Additionally, thermal studies on coordination compounds with ligands similar to the target compound's functional groups have shown that these ligands can be completely destroyed upon incineration, indicating their potential thermal lability .

科学研究应用

生物学和非生物学修饰

包括与甲基(4-(N-(2-甲氧基-2-苯基丁基)磺酰胺基)苯基)氨基甲酸酯结构相似的化合物在内的甲基氨基甲酸酯杀虫剂会经历各种生物学和非生物学修饰。这些修饰,例如水解、氧化、脱烷基化和结合,发生在动物、植物和昆虫中,形成可以结合、储存或排泄的产物。这些过程显著影响这些化合物的环境归宿和生物活性 (Knaak Jb, 1971)。

α,β-不饱和N-甲氧基-N-甲基酰胺的合成

研究重点关注与甲基(4-(N-(2-甲氧基-2-苯基丁基)磺酰胺基)苯基)氨基甲酸酯结构相关的化合物的合成。例如,α,β-不饱和N-甲氧基-N-甲基酰胺化合物的合成是一个感兴趣的领域,突出了这些化合物多样化的化学合成应用,并可能用于开发新材料或药物 (Beney, Boumendjel & Mariotte, 1998)。

2,5-二芳基-1,3-恶唑的合成

含有氨基甲酸酯基团(类似于甲基氨基甲酸酯基团)的2,5-二芳基-1,3-恶唑的合成展示了这些化合物在创建复杂化学结构方面的多功能性。这项研究可能对材料科学和新型化学实体的开发产生影响 (Velikorodov, Shustova & Nosachev, 2017)。

合成的非光气途径

已经探索了合成与甲基(4-(N-(2-甲氧基-2-苯基丁基)磺酰胺基)苯基)氨基甲酸酯相关的甲基N-苯基氨基甲酸酯的非光气途径。这项研究对于环境和安全考虑具有重要意义,因为它寻求减少合成过程中的有害化学物质 (Gao, Li, Zhang & Zhang, 2007)。

抗菌和抗有丝分裂剂

对与甲基(4-(N-(2-甲氧基-2-苯基丁基)磺酰胺基)苯基)氨基甲酸酯结构相似的化合物的研究表明其具有作为抗菌剂和抗有丝分裂剂的潜力。这些发现表明在医学和制药研究中具有潜在应用,可能导致开发出新的治疗剂 (Karim et al., 2020)。

属性

IUPAC Name |

methyl N-[4-[(2-methoxy-2-phenylbutyl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-4-19(26-3,15-8-6-5-7-9-15)14-20-27(23,24)17-12-10-16(11-13-17)21-18(22)25-2/h5-13,20H,4,14H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNBHKUASPENJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)

![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)

![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)

![6-Cyclopropyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2547390.png)

![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)